ethyl 3-ethyl-7-nitro-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-ethyl-7-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes an ethyl group at the 3-position, a nitro group at the 7-position, and an ethyl ester at the 2-carboxylate position
Preparation Methods
The synthesis of ethyl 3-ethyl-7-nitro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Nitro Group: Nitration of the indole core is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Esterification: The carboxylic acid group at the 2-position is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Alkylation: The ethyl group is introduced at the 3-position through an alkylation reaction using ethyl iodide and a strong base like potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 3-ethyl-7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common reagents and conditions used in these reactions include palladium catalysts for reduction, nucleophiles like amines for substitution, and strong bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted indoles, and carboxylic acids.
Scientific Research Applications
Ethyl 3-ethyl-7-nitro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound’s derivatives are studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-7-nitro-1H-indole-2-carboxylate and its derivatives involves interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indole core can bind to various receptors and enzymes, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Ethyl 3-ethyl-7-nitro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 7-nitro-1H-indole-2-carboxylate: Lacks the ethyl group at the 3-position, resulting in different chemical properties and reactivity.
3-Ethyl-1H-indole-2-carboxylate:
7-Nitro-1H-indole-2-carboxylic acid: Lacks the ester group, influencing its solubility and chemical behavior.
Properties
IUPAC Name |
ethyl 3-ethyl-7-nitro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-8-9-6-5-7-10(15(17)18)11(9)14-12(8)13(16)19-4-2/h5-7,14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEYWRSVDRUOJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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